(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione
Description
3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a quinolinedione structure
Properties
Molecular Formula |
C17H11F3N2O2 |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(23)12-6-1-2-7-14(12)22-16(13)24/h1-9H,(H2,22,23,24) |
InChI Key |
SKHNMJCAQHKXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NC3=CC=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE typically involves the reaction of 3-(trifluoromethyl)aniline with a quinolinedione precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by the addition of the quinolinedione compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-((Z)-[4-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE)-2H-CHROMENE-2,4-DIONE
- 3-{[3,5-DI(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}PENTANE-2,4-DIONE
Uniqueness
Compared to similar compounds, 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE stands out due to its specific quinolinedione structure, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
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